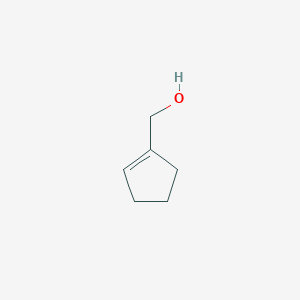

1-Cyclopentene-1-methanol

Description

Contextualization within the Field of Cyclopentene (B43876) Derivatives Chemistry

1-Cyclopentene-1-methanol belongs to the class of cycloalkenes, specifically a cyclopentene ring substituted at the 1-position with a hydroxymethyl group. cymitquimica.com This arrangement of a five-membered ring containing a carbon-carbon double bond and a primary allylic alcohol functional group imparts a unique reactivity profile. The cyclopentene core is a privileged scaffold found in a wide range of biologically active molecules, including prostaglandins (B1171923), steroids, and various alkaloids. researchgate.net The presence of both the double bond and the hydroxyl group allows for a multitude of chemical transformations, making it a valuable synthon for the construction of more complex molecular frameworks.

The chemistry of cyclopentene derivatives is rich and varied. The double bond can participate in a wide array of reactions, including electrophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. vulcanchem.comvulcanchem.com The allylic nature of the hydroxyl group in this compound further enhances its synthetic utility, allowing for reactions such as oxidation to the corresponding aldehyde or carboxylic acid, and substitution reactions. The interplay between these two functional groups enables the stereocontrolled introduction of new functionalities, a key consideration in modern organic synthesis.

Historical Development of Synthetic Approaches to Cyclopentenoid Scaffolds Relevant to this compound

The construction of the cyclopentane (B165970) and cyclopentene ring systems has been a long-standing challenge in organic synthesis. Early methods often relied on the cyclization of linear precursors, which could be prone to side reactions and lacked stereocontrol. The development of new synthetic methodologies has been crucial for accessing these important scaffolds with high efficiency and selectivity.

Historically, intramolecular aldol (B89426) and Claisen condensations were among the first reliable methods for the formation of five-membered rings. The Nazarov cyclization, an acid-catalyzed electrocyclic ring closure of divinyl ketones, also provided a powerful tool for the synthesis of cyclopentenones, which can be further elaborated into cyclopentene derivatives.

A significant advancement in the synthesis of cyclopentenoid scaffolds came with the advent of transition-metal catalysis. Palladium-catalyzed reactions, such as the Trost-Tsuji allylic alkylation and the Heck reaction, have proven to be exceptionally versatile for the construction of functionalized cyclopentenes. organic-chemistry.org Ring-closing metathesis (RCM) using ruthenium or molybdenum catalysts has also become a mainstream strategy for the synthesis of cyclopentenes from acyclic diene precursors.

More recently, domino and cascade reactions have emerged as highly efficient strategies for the rapid assembly of complex cyclopentenoid structures from simple starting materials. acs.org These reactions, which involve a series of intramolecular transformations occurring in a single synthetic operation, offer significant advantages in terms of atom economy and step economy. For example, a serendipitous one-step synthesis of cyclopentene derivatives from 5'-deoxy-5'-heteroarylsulfonylnucleosides was reported, proceeding through a domino reaction involving a Michael addition and an intramolecular Julia–Kocienski reaction. acs.org

The synthesis of specifically substituted cyclopentenes, such as this compound, often involves the functionalization of a pre-formed cyclopentene ring or the cyclization of a precursor already containing the required functional groups. For instance, the reduction of 1-cyclopentene-1-carboxaldehyde (B1583906) or a corresponding ester would yield this compound. vulcanchem.com

Current Research Significance and Future Directions for this compound in Organic Synthesis

The current research significance of this compound and related cyclopentene derivatives lies in their application as key intermediates in the total synthesis of natural products and the development of new therapeutic agents. The cyclopentene moiety is a common structural motif in antiviral and anticancer agents. researchgate.net For example, carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentene or cyclopentane ring, have shown significant biological activity.

Future research in this area is likely to focus on several key aspects:

Asymmetric Synthesis: The development of new catalytic asymmetric methods for the synthesis of enantiomerically pure cyclopentene derivatives remains a high priority. acs.org Chiral catalysts for enantioselective reactions will enable the synthesis of complex chiral molecules with high precision. vulcanchem.com

Green Chemistry: The use of more sustainable and environmentally friendly synthetic methods, such as biocatalysis and the use of renewable starting materials, will be an important area of investigation. The use of methanol (B129727) as a C1 building block in greener methylation processes is a growing field. springernature.com

New Reactions and Applications: The discovery of novel reactions and the application of this compound and its derivatives in new areas of research, such as materials science and chemical biology, will continue to drive innovation. The development of cyclopentene-based scaffolds for tissue engineering is an emerging area. nih.govmdpi.comnih.gov

The versatility of this compound as a synthetic building block, coupled with the continued development of new synthetic methodologies, ensures that it will remain a valuable tool for organic chemists for the foreseeable future.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | nih.gov |

| IUPAC Name | (Cyclopent-1-en-1-yl)methanol | nih.gov |

| CAS Number | 1120-80-5 | |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Solubility | Soluble in organic solvents, limited solubility in water | cymitquimica.com |

Table 2: Selected Reactions of Cyclopentene Derivatives

| Reaction Type | Description |

| Electrophilic Addition | Addition of electrophiles such as halogens or acids across the double bond. |

| Cycloaddition | Participation in [3+2] and Diels-Alder reactions. rsc.org |

| Oxidation | Oxidation of the allylic alcohol to an aldehyde or carboxylic acid. |

| Reduction | Catalytic hydrogenation of the double bond to form a cyclopentane ring. vulcanchem.com |

| Substitution | Replacement of the hydroxyl group with other functional groups. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopenten-1-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h3,7H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDFLCXFDSYKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453289 | |

| Record name | 1-Cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-80-5 | |

| Record name | 1-Cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopent-1-en-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Cyclopentene 1 Methanol and Its Chiral Analogues

De Novo Synthesis Strategies for the 1-Cyclopentene-1-methanol Core

The construction of the fundamental this compound framework can be achieved through a variety of powerful synthetic transformations. These methods focus on the efficient formation of the five-membered ring and the introduction of the requisite hydroxymethyl group.

Cycloaddition Reactions in the Formation of Cyclopentene (B43876) Rings

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic systems. The [3+2] cycloaddition is a particularly relevant strategy for constructing the cyclopentene ring. In this approach, a three-atom component reacts with a two-atom component to form the five-membered ring. For instance, phosphine-catalyzed [3+2] cycloaddition reactions between alkynoates and activated alkenes have been shown to produce highly functionalized cyclopentenes with excellent diastereoselectivity. rsc.org While not explicitly demonstrated for the direct synthesis of this compound, this methodology provides a conceptual framework for its potential synthesis. A hypothetical approach could involve the reaction of an appropriate three-carbon building block with a two-carbon vinyl alcohol equivalent.

Another relevant cycloaddition strategy involves the reaction of photogenerated siloxycarbenes with dienes in a formal [4+1] cycloaddition. This metal-free process leads to the formation of a transient donor-acceptor cyclopropane (B1198618) which then undergoes a rearrangement to yield a stable and highly functionalized cyclopentene. acs.org The versatility of this method suggests its potential applicability to the synthesis of precursors to this compound.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a robust and widely used method for the synthesis of cyclic alkenes, including cyclopentenes. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethene, which drives the reaction to completion.

A notable application of RCM in the synthesis of a related structure is the preparation of 1,2,2-trimethylcyclopentanemethanol, a key intermediate in the synthesis of herbertene (B1248546) and cuparene. In this synthesis, a diene ester was subjected to RCM using a first-generation Grubbs catalyst to furnish the corresponding cyclopentene ester in high yield, which was subsequently converted to the target alcohol. This strategy highlights the feasibility of employing RCM to construct the cyclopentene core, which can then be elaborated to the desired this compound. The success of RCM is often dependent on the catalyst and reaction conditions, with modern catalysts showing broad functional group tolerance. acs.orgfigshare.com

The following table summarizes the key aspects of the RCM approach for a related cyclopentanemethanol (B1149391) derivative:

| Entry | Diene Precursor | Catalyst | Product | Yield | Reference |

| 1 | Diene ester | Grubbs I | Cyclopentene ester | 93% |

Rearrangement Reactions Yielding Cyclopentene Structures

Rearrangement reactions offer another avenue for the construction of cyclopentene rings, often from readily available starting materials. The vinylcyclopropane-cyclopentene rearrangement, for example, is a thermal or photochemically induced transformation of a vinyl-substituted cyclopropane into a cyclopentene. This ring expansion strategy has been utilized in the synthesis of various complex molecules. The electronic nature of the substituents on the cyclopropane ring can significantly influence the course of the rearrangement.

While direct application to this compound is not extensively documented, the hetero-Diels-Alder reaction followed by an aza-Claisen rearrangement has been successfully employed in the synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for carbocyclic nucleosides. nih.govtandfonline.com This multi-step sequence, starting from cyclopentadiene (B3395910), demonstrates the utility of rearrangement reactions in constructing functionalized cyclopentene systems. nih.gov

Reductive Transformations for Olefin Generation

Reductive methods can be employed to generate the olefin functionality within a pre-formed five-membered ring. For instance, the reduction of a suitable cyclopentanone (B42830) derivative can provide access to a cyclopentenol (B8032323), which can then be dehydrated to the corresponding cyclopentene. The choice of reducing agent and reaction conditions is crucial to control the stereochemical outcome of the reduction.

Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of chiral, non-racemic this compound analogues is of paramount importance for their application as chiral building blocks. This is typically achieved through the use of asymmetric catalysis or by employing chiral starting materials.

Asymmetric Catalysis in the Introduction of Chirality

Asymmetric catalysis provides a powerful and efficient means of introducing chirality. Chiral catalysts can be used to control the stereochemical outcome of various reactions, leading to the formation of enantiomerically enriched products.

One successful strategy for the enantioselective synthesis of substituted cyclopentenes involves the desymmetrization of meso compounds. For example, the rhodium-catalyzed asymmetric allylic substitution of meso cyclopent-2-ene-1,4-diethyl dicarbonates has been shown to produce chiral cyclopentenol derivatives with high enantioselectivity. organic-chemistry.org The regioselectivity of this reaction can be controlled by the choice of the chiral ligand.

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the enantioselective synthesis of cyclopentenes. organic-chemistry.org Chiral NHCs can catalyze the intramolecular aldol (B89426) reaction of achiral tricarbonyl compounds to afford optically active α,α-disubstituted cyclopentenes. organic-chemistry.org

The catalytic asymmetric ring opening of meso-epoxides is another well-established method for generating chiral building blocks. nih.gov While not directly applied to the synthesis of this compound, this approach could be envisioned to produce chiral precursors.

The enzymatic resolution of racemic mixtures is another powerful tool for obtaining enantiomerically pure compounds. For instance, racemic (±)-cis-4-amino-2-cyclopentene-1-methanol can be resolved using an optically active carboxylic acid, such as dibenzoyl-D-tartaric acid, to separate the diastereomeric salts by fractional crystallization. google.com

The following table provides examples of enantioselective methods for the synthesis of chiral cyclopentene derivatives:

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Allylic Substitution | Rh-catalyst with chiral ligand | meso cyclopent-2-ene-1,4-diethyl dicarbonate | Chiral cyclopentenol derivative | High | organic-chemistry.org |

| Intramolecular Aldol Reaction | Chiral N-Heterocyclic Carbene | Achiral tricarbonyl compound | α,α-disubstituted cyclopentene | High | organic-chemistry.org |

| Enzymatic Resolution | Dibenzoyl-D-tartaric acid | (±)-cis-4-amino-2-cyclopentene-1-methanol | (1S,4R)- and (1R,4S)-enantiomers | N/A | google.com |

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com These temporary stereogenic units are incorporated into a substrate to control the formation of new chiral centers. wikipedia.org

One notable example involves the use of trans-2-phenylcyclohexanol as a chiral auxiliary. wikipedia.org This auxiliary has been successfully employed in ene reactions of its derived glyoxylate (B1226380) ester. For instance, in the total synthesis of complex natural products like (−)-heptemerone B and (−)-guanacastepene E, the glyoxylate attached to trans-2-phenylcyclohexanol reacts with 2,4-dimethyl-pent-2-ene in the presence of tin(IV) chloride to yield the desired anti adduct with a high diastereomeric ratio (10:1). wikipedia.org

Another widely used chiral auxiliary is pseudoephedrine. nih.gov Both (R,R)- and (S,S)-enantiomers are available and can be converted into amides by reacting with carboxylic acids or their derivatives. The α-proton of the resulting carbonyl compound can be selectively removed by a non-nucleophilic base to form an enolate. Subsequent reactions, such as alkylation, are directed by the methyl group of the pseudoephedrine auxiliary, leading to a high degree of stereocontrol. wikipedia.org The auxiliary can later be cleaved to reveal the enantiomerically enriched product. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| trans-2-Phenylcyclohexanol | Ene reactions | High diastereoselectivity in the formation of anti adducts. wikipedia.org |

| Pseudoephedrine | Alkylation reactions | Directs the configuration of addition products, leading to high stereocontrol. wikipedia.orgnih.gov |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis of terpenes | Used as a chiral ligand to control the stereochemistry of the reaction. wikipedia.org |

| Camphorsultam | Various asymmetric transformations | Provides excellent stereocontrol and is readily available in both enantiomeric forms. |

Chemoenzymatic Synthesis and Biocatalytic Resolution

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis to produce chiral molecules. Biocatalytic resolution, a key technique in this area, involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. scispace.com

A notable application is the synthesis of (1R,3R)-3-hydroxycyclopentanemethanol, a key intermediate for carbocyclic-ddA. researchgate.net This process utilizes an enoate reductase from Thermus scotoductus SA-01 for the efficient catalysis of (S)-4-(hydroxymethyl)cyclopent-2-enone. researchgate.net The reaction, which is completed in 45 minutes at 35°C and pH 7.0, is followed by a three-step chemical conversion to yield the final product. researchgate.net This highlights the power of combining biocatalysis with traditional chemical methods for sustainable and effective synthesis. researchgate.net

Enzymes such as lipases and esterases are also widely used for the kinetic resolution of racemic mixtures. For instance, the desymmetrization of meso-cis-cyclopentene-1,3-diol derivatives through selective monoesterification is a crucial step in the synthesis of prostaglandins (B1171923). acs.org Lipase (B570770) A from Candida antarctica (CAL-A) has been shown to catalyze the formation of the desired (R)-monoester with high optical purity. mdpi.com The selectivity of this enzymatic reaction can be influenced by factors such as pH and the presence of co-solvents like methanol (B129727). mdpi.com

Functionalization and Derivatization Strategies of the Hydroxymethyl Group

The hydroxymethyl group of this compound is a versatile handle for further chemical transformations, allowing for the introduction of a wide array of functional groups.

Selective Oxidation and Reduction Methodologies

The selective oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates. Various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can be employed for this transformation. For example, the oxidation of a protected this compound derivative with PCC yields the corresponding α,β-unsaturated ketone. oup.com The selective oxidation of cyclopentene itself can also be a route to valuable products like glutaraldehyde, using catalysts such as heteropolyphosphatotungstate ionic liquids with hydrogen peroxide as the oxidant. jlu.edu.cn Research has shown that under optimized conditions, a 100% conversion of cyclopentene can be achieved with an 87% yield of glutaraldehyde. jlu.edu.cn

Conversely, the reduction of derivatives of this compound can be achieved using various reducing agents. For instance, the reduction of a ketone derivative with sodium borohydride (B1222165) in methanol can proceed with high stereoselectivity, favoring the hydride attack from the less hindered face of the molecule. oup.com The double bond of the cyclopentene ring can also be reduced through catalytic hydrogenation.

Esterification and Etherification Reactions of the Primary Alcohol

The primary alcohol of this compound readily undergoes esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, often in the presence of a catalyst. For example, this compound acetate (B1210297) can be synthesized through the reaction of cyclopentene with acetic acid. smolecule.com

Etherification of allylic alcohols like this compound can be accomplished using various methods. A catalytic approach using in situ prepared MeAl(NTf2)2 has been shown to be effective for the etherification of benzyl (B1604629) and allylic alcohols. clockss.org However, the yield can be diminished in the case of primary allylic alcohols. clockss.org Gold(I)-catalyzed reactions have also emerged as a mild and regioselective method for the direct allylic etherification of unactivated alcohols with unactivated allylic alcohols, producing only water as a byproduct. beilstein-journals.org Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate provides another route to allylic aryl ethers with good yields and regioselectivity. frontiersin.org

Table 2: Comparison of Etherification Methods for Allylic Alcohols

| Method | Catalyst/Reagent | Key Features |

| Catalytic Etherification | MeAl(NTf2)2 | Effective for benzyl and allylic alcohols. clockss.org |

| Gold(I)-Catalyzed Etherification | PPh3AuNTf2 | Mild, regioselective, and produces only water as a byproduct. beilstein-journals.org |

| Palladium-Catalyzed Etherification | PdCl2(dppf) | Good yields and complete regioselectivity for allylic aryl ethers. frontiersin.org |

| Rhodium-Catalyzed Allylic Etherification | Wilkinson's catalyst modified with trimethylphosphite | Stereospecific and provides excellent regioselectivity and enantiospecificity. nih.gov |

Introduction of Nitrogenous Functionalities Adjacent to the Hydroxymethyl Group

The introduction of nitrogen-containing groups is a crucial transformation in the synthesis of many pharmaceuticals and biologically active molecules. acs.org Molybdenum-catalyzed allylic substitution reactions offer a direct and practical way to construct new carbon-nitrogen bonds. nih.govacs.org A robust and convenient molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates with an amine as the nucleophile has been developed. nih.govacs.org This method allows for the synthesis of α,α-disubstituted allylic amines in high yield and with complete regioselectivity. nih.govacs.org

Novel synthetic routes for the preparation of (+/−)-cis-4-amino-2-cyclopentene-1-methanol have been explored, which involve the opening of cyclopentyl epoxides with azide. tandfonline.com This intermediate is key in the preparation of carbocyclic nucleosides. tandfonline.com

Sustainable Synthesis and Green Chemistry Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to create more economical and environmentally friendly processes. acs.org A key aspect is the use of renewable feedstocks. For instance, cyclopentanol, which can be derived from lignocellulose, can be dehydrated to cyclopentene, a precursor for various valuable chemicals. researchgate.netacs.org

The development of catalytic systems that are recyclable and operate in green solvents is another important goal. acs.org Molybdenum-catalyzed allylic amination reactions have been successfully carried out in ethanol (B145695), a green solvent, with a recyclable catalyst system, making the process more sustainable. nih.govacs.org Similarly, the direct allylation of allylic alcohols is considered a green method as it avoids the generation of waste products associated with pre-functionalized starting materials. sioc-journal.cn The use of water as a solvent in metal- and bio-catalyzed tandem reactions is another promising approach for sustainable synthesis. mdpi.com

Catalyst Design for Atom Economy and Selectivity

The synthesis of this compound, a cyclic allylic alcohol, and its chiral forms benefits immensely from catalyst design centered on atom economy and selectivity. Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. acs.org For allylic alcohols, this often involves direct C-C or C-X bond formations that avoid pre-functionalization of the hydroxyl group, a process that generates stoichiometric waste. rsc.orgresearchgate.net

Palladium-based catalysts are paramount in achieving these goals. The direct, palladium-catalyzed cross-coupling of allylic alcohols with reagents like aryl- or alkenylboronic acids is a prime example of an atom-economical process. rsc.orgresearchgate.net This reaction is advantageous as it circumvents the need to convert the alcohol into a halide or ester, and it does not require a stoichiometric base, making the process more environmentally benign. rsc.org The choice of ligand for the palladium center is critical for success. While simple triphenylphosphine (B44618) ligands can be effective for cross-coupling reactions at low catalyst loadings (e.g., <1 mol%), the development of chiral ligands is essential for the asymmetric synthesis of enantiomerically enriched analogues of this compound. rsc.orgresearchgate.net

For enantioselective synthesis, which is crucial for producing specific chiral analogues, catalyst design incorporates chiral ligands that can induce asymmetry. Cooperative catalysis, combining a chiral amine with an achiral Pd(0) complex, has been shown to be effective in the enantioselective synthesis of cyclopentene derivatives. nih.govacs.org Similarly, palladium complexes featuring chiral phosphine (B1218219) ligands, such as those based on ferrocene (B1249389) or oxazoline (B21484) backbones, are employed in asymmetric allylic substitution reactions. rsc.orgnih.gov These catalyst systems can achieve high yields and excellent enantioselectivities. Another approach involves the use of recyclable heterogeneous catalysts, where chiral ligands are immobilized on solid supports like mesoporous silica (B1680970) (SBA-15). nih.gov This not only facilitates high enantioselectivity but also allows for the easy recovery and reuse of the catalyst, further enhancing the green credentials of the synthesis. nih.gov

Recent research also highlights the use of earth-abundant metals like manganese in catalytic cascade reactions to produce substituted cyclopentenes, generating only water and hydrogen gas as byproducts. rsc.orgresearchgate.net While applied to the synthesis of acyl cyclopentenes from cyclopropyl (B3062369) methanols, the principle of using earth-abundant metal catalysts in dehydrogenative coupling reactions represents a frontier in designing sustainable catalytic systems applicable to a range of cyclic alcohols. rsc.orgresearchgate.net

| Catalyst System | Reaction Type | Key Features (Selectivity/Atom Economy) | Relevant Substrates | Reference |

|---|---|---|---|---|

| Pd(0) / Triphenylphosphine | Direct Cross-Coupling | High atom economy; avoids pre-functionalization and stoichiometric base. | Allylic alcohols and boronic acids | rsc.org |

| Pd(0) / Chiral Ferrocenylphosphines | Enantioselective Allylic Substitution | High enantioselectivity in producing chiral products. | (rac)-(E)-1,3-diphenyl-3-acetoxyprop-1-ene | rsc.org |

| Cu / Chiral Oxazoline-SBA-15 | Asymmetric Allylic Oxidation | High enantioselectivity (up to 96% ee); catalyst is recyclable (up to 8 times). | Cyclohexene (B86901) | nih.gov |

| Pd(PPh3)4 / 2,6-DMHQ | Aerobic Allylic C–H Alkylation | High efficiency (>99% yield); uses air as the oxidant. | β-ketocarbonyls and allyl arenes | oup.com |

| Mn(I)-MACHO complex | Dehydrogenative Coupling/Rearrangement | High selectivity; uses earth-abundant metal; generates H2 and H2O as byproducts. | Cyclopropyl methanol and methyl ketone | rsc.orgresearchgate.net |

Solvent Selection and Alternative Reaction Media

Solvent choice is another critical parameter in the sustainable synthesis of this compound. Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. Green chemistry promotes the use of alternative reaction media that are safer and more environmentally friendly. oup.com

Water is a highly attractive green solvent. Recent studies have demonstrated successful palladium-catalyzed aerobic reactions, such as the synthesis of allylic sulfones from allylic alcohols, performed in water. acs.org This approach not only eliminates the need for organic solvents but can also proceed under an air atmosphere, enhancing its practicality and green profile. acs.org Similarly, ethanol has been employed as a green solvent in molybdenum-catalyzed allylic substitutions, offering a biodegradable and less toxic alternative to conventional solvents. oup.comorganic-chemistry.org

Ionic liquids (ILs) have emerged as promising alternative media due to their negligible vapor pressure, thermal stability, and potential for catalyst immobilization and recycling. cnrs.frresearchgate.net For instance, palladium-catalyzed enantioselective allylic substitution reactions have been successfully carried out in imidazolium-based ionic liquids like [bmim][PF₆]. rsc.org The catalyst, being soluble in the ionic liquid, can be retained and reused over multiple cycles by simple extraction of the product with a less polar organic solvent. rsc.orgcnrs.fr However, the interaction between the ionic liquid and the catalytic system must be carefully considered, as hydrogen bonding between the imidazolium (B1220033) cation and a base can sometimes retard reaction rates. acs.orgacs.org

Other green solvent strategies include the use of dimethyl carbonate (DMC), which can act as both a solvent and a reagent, and cyclopentyl methyl ether (CPME), a stable ethereal solvent with a higher boiling point and lower peroxide formation tendency than THF. researchgate.netnih.gov In some cases, reactions can be performed under phase-transfer catalysis (PTC) conditions. nih.govekb.eg This technique uses a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, to shuttle a reactant between two immiscible phases (e.g., organic and aqueous), thereby eliminating the need for a single, often hazardous, solvent that can dissolve all components. littleflowercollege.edu.inbeilstein-journals.org

| Solvent/Reaction Medium | Reaction Type | Advantages | Example Catalyst/Reactants | Reference |

|---|---|---|---|---|

| Water | Pd-Catalyzed Aerobic Allylic Sulfonation | Green, non-flammable, readily available; enables aerobic conditions. | Pd(PPh3)4 / Allylic alcohols | acs.org |

| Ethanol | Mo-Catalyzed Allylic Amination | Green, biodegradable, less toxic than many organic solvents. | Mo(CO)₆ / Tertiary allylic carbonates | oup.comorganic-chemistry.org |

| Ionic Liquid ([bmim][PF6]) | Pd-Catalyzed Enantioselective Allylic Substitution | Allows for catalyst recycling, non-volatile, thermally stable. | Pd₂(dba)₃ / Chiral ferrocenylphosphine ligand | rsc.org |

| Dimethyl Carbonate (DMC) | Metal-Free Reduction of Allylic Alcohol | Green solvent, can stabilize intermediates. | Pyrrolidine-based ionic liquid catalyst | researchgate.netacs.org |

| Phase-Transfer Catalysis (PTC) | Alkylation, Substitution | Reduces need for homogeneous solvents, facilitates reactions between immiscible reactants. | Tetrabutylammonium bromide (TBAB) | ekb.eg |

Elucidation of Reaction Mechanisms and Kinetic Profiles in 1 Cyclopentene 1 Methanol Transformations

Mechanistic Studies of Electrophilic and Nucleophilic Additions to the Cyclopentene (B43876) Double Bond

The electron-rich double bond of 1-Cyclopentene-1-methanol is susceptible to electrophilic addition. A classic example is hydroboration, which proceeds stereoselectively. researchgate.netresearchgate.netresearchgate.net The boron adds to the less substituted carbon of the double bond, and subsequent oxidative workup with hydrogen peroxide yields the corresponding alcohol. researchgate.netresearchgate.net This reaction demonstrates a high degree of stereoselectivity, often influenced by the directing effect of the existing hydroxyl group.

Acid-catalyzed additions also proceed via electrophilic attack on the double bond. For instance, in the presence of an acid, the double bond can be protonated to form a tertiary carbocation. This intermediate is stabilized by the adjacent hydroxymethyl group and can then be attacked by a nucleophile. While less common due to the electron-rich nature of the alkene, nucleophilic additions can be achieved under specific conditions, such as those facilitating intramolecular processes or when the double bond is activated by other functionalities. bartleby.com

Investigation of Radical Pathways in this compound Reactivity

This compound and its derivatives can participate in radical reactions, often initiated by agents like tributyltin hydride with azobisisobutyronitrile (AIBN). researchgate.net These reactions can lead to complex cyclized products. For example, cobalt-catalyzed radical cyclization/oxygenation of related 6-iodohex-1-enitols provides a pathway to carbocyclic analogs of pentofuranoses. researchgate.net This process involves a 5-exo radical cyclization followed by trapping with molecular oxygen. researchgate.net The efficiency and stereochemical outcome of these radical cyclizations are influenced by the stereochemistry of the starting material and the nature of any protecting groups. researchgate.net Some studies have noted that this compound derivatives can be involved in interrupting radical chain reactions under certain conditions. ijeab.com

Role of the Hydroxyl Group in Intramolecular Cyclizations and Rearrangements

The hydroxyl group is a key player in the intramolecular reactivity of this compound, often participating directly in cyclizations and rearrangements. Under acidic conditions, the hydroxyl group can act as an internal nucleophile. A notable example is the Prins-type cyclization, which can be followed by other transformations. researchgate.net

In other instances, the hydroxyl group's position influences the formation of new rings. For example, derivatives of this compound are key intermediates in the synthesis of complex molecules like entecavir. google.comgoogleapis.com In these syntheses, the allylic alcohol moiety is crucial for directing diastereoselective epoxidations. google.comgoogleapis.com Thermal demethoxycarbonylation accompanied by β-elimination can lead to the formation of the this compound core, which is then elaborated further. oup.com Such rearrangements and cyclizations are fundamental in transforming simple carbohydrate precursors into complex cyclopentane (B165970) derivatives. researchgate.netoup.com

Kinetic Analysis of Key Bond-Forming and Bond-Breaking Processes

While specific kinetic data for this compound are not extensively detailed in the provided results, the principles of related reactions offer insight. The rates of electrophilic additions are dependent on factors like the stability of the carbocation intermediate and the nucleophilicity of the attacking species. For radical reactions, the kinetics are governed by the rates of initiation, propagation, and termination steps.

Stereochemical Outcomes and Diastereoselectivity in Mechanistic Context

The stereochemistry of reactions involving this compound and its derivatives is often controlled with a high degree of precision. The hydroxyl group frequently acts as a directing group, influencing the facial selectivity of reactions at the double bond.

Key Examples of Stereocontrol:

Epoxidation: Diastereoselective epoxidation of the cyclopentene double bond is a key step in several synthetic routes. google.comgoogleapis.com The use of reagents like m-CPBA or Sharpless epoxidation conditions (using a hydroperoxide, a titanium(IV) isopropoxide catalyst, and a chiral tartrate like DIPT) allows for the formation of epoxides with high diastereomeric excess (de), sometimes exceeding 96%. google.comgoogleapis.com The allylic alcohol functionality is essential for this stereochemical control.

Hydroboration: The hydroboration of this compound and its derivatives is highly stereoselective. researchgate.netoup.com The borane (B79455) reagent typically adds to the face of the double bond opposite to the existing substituents, leading to a predictable stereochemical outcome after oxidation. oup.com

Reduction: The reduction of related cyclopentenone systems with reagents like sodium borohydride (B1222165) can show significant diastereoselectivity. For example, the reduction of a (3S)-3-benzyloxy-1-(t-butyldiphenylsilyloxymethyl)-1-cyclopenten-4-one derivative resulted in a 6.4:1 mixture of diastereomers, with the hydride preferentially attacking from the less hindered α-face. oup.com

These examples underscore how the existing stereocenters and functional groups in this compound derivatives guide the stereochemical course of subsequent transformations.

Table of Reaction Stereoselectivity

| Reaction | Reagents | Substrate Derivative | Outcome | Diastereomeric Ratio/Excess | Reference |

|---|---|---|---|---|---|

| Epoxidation | TBHP, DIPT, Ti(OiPr)₄ | Allylic Alcohol | Diastereoselective formation of epoxide | >96% de | google.com |

| Reduction | Sodium Borohydride | Cyclopentenone | Preferential hydride attack from α-face | 6.4:1 | oup.com |

| Hydroboration | BH₃ complex | This compound derivative | Stereoselective addition to the double bond | High | researchgate.netoup.com |

Computational and Theoretical Chemistry Studies on 1 Cyclopentene 1 Methanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation to determine the electronic distribution and energy of the system. For 1-Cyclopentene-1-methanol, this provides a foundation for understanding its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) for Ground State Properties and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. umn.edu It is widely used to investigate the electronic structure of molecules, predicting ground-state geometries, energies, and the structures of transition states in chemical reactions. umn.edunih.gov DFT methods are based on the principle that the energy of a system can be determined from its electron density. github.io

For this compound, DFT calculations are employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP, M06-2X, and ωB97XD, paired with basis sets like 6-31G(d) or the correlation-consistent series (e.g., cc-pVTZ), are commonly used to achieve reliable results for organic molecules. researchgate.netrsc.orgresearchgate.net Beyond the ground state, DFT is crucial for mapping reaction pathways. By locating the transition state—the highest energy point along a reaction coordinate—researchers can calculate activation barriers, providing insight into reaction kinetics. nih.gov For instance, the study of oxidation or esterification reactions involving the hydroxyl group of this compound would rely on DFT to model the reactants, products, and the intervening transition state.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound Calculated using a representative method like B3LYP/6-31G(d).

| Property | Value | Unit |

|---|---|---|

| Total Energy | -347.xxxxxx | Hartrees |

| Dipole Moment | ~1.8 - 2.2 | Debye |

| C=C Bond Length | ~1.34 | Ångströms |

| C-O Bond Length | ~1.43 | Ångströms |

| O-H Bond Length | ~0.97 | Ångströms |

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is calculated from the electron density and represents the electrostatic force exerted by the molecule on a positive point charge. uni-muenchen.de The MESP is typically visualized as a 3D map projected onto the molecular surface, where different colors denote regions of varying potential. uni-muenchen.de

In the case of this compound, an MESP analysis would highlight specific regions of chemical reactivity.

Negative Potential (Red/Yellow): These regions are electron-rich and indicate sites susceptible to electrophilic attack. For this compound, the most negative potential (Vmin) would be located near the oxygen atom of the hydroxyl group, corresponding to its lone pair electrons. nih.gov This identifies the oxygen as the primary site for protonation and hydrogen bonding. nih.govresearchgate.net The π-bond of the cyclopentene (B43876) ring would also exhibit a region of negative potential, indicating its nucleophilic character.

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be associated with a region of positive potential, reflecting its acidic character.

MESP topology analysis can provide quantitative descriptors, such as the value of the potential at the minima (Vmin) or at the nuclei (Vn), which correlate with interaction energies and reactivity. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reaction Pathways

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insight into its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and the dynamic processes of chemical reactions. acs.orgnih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The flexibility of the -CH₂OH group relative to the cyclopentene ring can be analyzed to determine the most stable conformations and the energy barriers between them. Such simulations can reveal dynamic intramolecular hydrogen bonding, where the hydroxyl group might interact with the π-system of the double bond. Furthermore, placing the molecule in a simulated solvent box allows for the study of its solvation dynamics and how intermolecular interactions with solvent molecules influence its conformational preferences. acs.org Enhanced sampling MD techniques can be applied to explore reaction pathways and overcome the timescale limitations of conventional MD, providing a dynamic picture of chemical transformations. acs.orgbeilstein-journals.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, which is essential for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. nmrdb.org These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov

The process involves first optimizing the geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. nih.govresearchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted shifts can be compared directly with experimental spectra to aid in peak assignment and confirm the proposed structure. researchgate.net This is particularly useful for distinguishing between isomers or for assigning complex spectra. Recent advancements combining DFT calculations with deep learning models have further improved the accuracy of NMR chemical shift predictions. nih.gov

Table 2: Hypothetical Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift (δ) | Typical Experimental Range (δ) |

|---|---|---|

| ¹H NMR | ||

| =C-H | ~5.5 - 6.0 | ~5.5 - 6.0 |

| -CH₂-O | ~4.0 - 4.5 | ~4.0 - 4.5 |

| -OH | Variable (solvent dependent) | Variable |

| Allylic -CH₂- | ~2.2 - 2.6 | ~2.2 - 2.6 |

| Homoallylic -CH₂- | ~2.0 - 2.4 | ~2.0 - 2.4 |

| ¹³C NMR | ||

| =C-CH₂OH | ~140 - 145 | ~140 - 145 |

| =C-CH₂ | ~125 - 130 | ~125 - 130 |

| -CH₂OH | ~65 - 70 | ~65 - 70 |

| Allylic -CH₂- | ~30 - 35 | ~30 - 35 |

| Homoallylic -CH₂- | ~20 - 25 | ~20 - 25 |

Solvation Models and Their Influence on Reaction Energetics

Most chemical reactions occur in solution, where interactions between the solute and solvent molecules can significantly affect reaction rates and equilibria. Computational solvation models are essential for accurately describing these effects. These models can be broadly categorized as implicit or explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. beilstein-journals.org This approach is computationally efficient and effectively captures the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation alongside the solute molecule. This provides a more detailed, atomistic picture of solute-solvent interactions, such as specific hydrogen bonds, but at a much higher computational cost.

For reactions involving this compound, such as its reaction with diazodiphenylmethane (B31153) in various alcohols, solvation models are critical for accurately calculating the free energies of reactants, transition states, and products. The choice of solvent can alter the energy barrier of a reaction. For example, polar solvents would preferentially stabilize charged or highly polar species, such as the transition state in an SN1-type reaction, thereby accelerating the reaction rate. Solvation models like SM12 have been parameterized for a wide range of solvents, enabling the systematic study of solvent effects on reaction energetics. acs.org The study of proton solvation in methanol (B129727), for instance, highlights the complexity of these interactions and the need for accurate models to determine properties like solvation free energy. rsc.org

Reaction Path Hamiltonians and Unified Reaction Valley Approach (URVA) for Mechanistic Deconvolution

Currently, there is no publicly available scientific literature that specifically details the application of Reaction Path Hamiltonians (RPH) and the Unified Reaction Valley Approach (URVA) to the chemical compound this compound. While both RPH and URVA are powerful computational methods for elucidating chemical reaction mechanisms, research has not yet been published that focuses on this particular molecule.

The Unified Reaction Valley Approach (URVA) provides a detailed description of a chemical reaction by analyzing the reaction path and the surrounding reaction valley on the potential energy surface. nih.govcolab.ws This method focuses on the curvature of the reaction path, where changes in curvature highlight significant chemical events such as the formation and breaking of bonds, charge transfer, and rehybridization. nih.govcolab.ws By decomposing the path curvature, a comprehensive understanding of the electronic and structural changes throughout the reaction can be achieved. nih.gov

The Reaction Path Hamiltonian (RPH) is often used in conjunction with URVA to analyze the dynamics and mechanism of a chemical reaction. smolecule.com It models the reaction pathway and the vibrational modes perpendicular to it, offering insights into the energetics and step-by-step changes occurring as reactants transform into products. smolecule.com This approach allows for the partitioning of a reaction mechanism into distinct phases, such as reactant contact, preparation, transition state events, and product adjustment. smolecule.com

Advanced Spectroscopic Characterization and Structural Analysis of 1 Cyclopentene 1 Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). pitt.edu The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) reveal connectivity information. hw.ac.uk

¹H NMR spectroscopy is fundamental for identifying the various proton environments within a molecule. docbrown.info For 1-Cyclopentene-1-methanol, distinct signals are expected for the hydroxyl, methylene, vinylic, and allylic protons. The chemical shift (δ) for each proton is influenced by the electron density of its surroundings.

The protons of the hydroxymethyl (-CH₂OH) group are expected to appear as a singlet or a doublet, depending on the solvent and temperature, typically in the range of 3.5-4.5 ppm. The vinylic proton, attached to the double bond at C2, would resonate further downfield, likely around 5.5-6.0 ppm, due to the deshielding effect of the π-system. The allylic protons at the C3 and C5 positions would appear in the range of 2.0-2.5 ppm. The remaining aliphatic protons at the C4 position would be the most shielded, resonating further upfield. chemicalbook.comchemicalbook.com

Spin-spin coupling provides crucial connectivity data. The vinylic proton would show coupling to the allylic protons at C5. The protons within the cyclopentene (B43876) ring would exhibit a complex pattern of geminal (on the same carbon) and vicinal (on adjacent carbons) couplings, which can be analyzed to infer the ring's conformation. researchgate.net The coupling constant (J-value) is indicative of the dihedral angle between the coupled protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | Variable (1.5-3.0) | Singlet (broad) |

| =C-H | ~5.7 | Triplet (t) or Multiplet (m) |

| -CH₂ -OH | ~4.1 | Singlet (s) |

| -CH₂ -CH= | ~2.4 | Multiplet (m) |

| -CH₂ -CH₂- | ~1.9 | Multiplet (m) |

| =C-CH₂-CH₂ - | ~2.3 | Multiplet (m) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions. chemicalbook.comdocbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. mdpi.com In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.

The two sp²-hybridized carbons of the double bond (C1 and C2) are the most deshielded, appearing furthest downfield in the spectrum, typically between 120 and 145 ppm. The carbon atom bearing the hydroxymethyl group (C1) would be at the lower end of this range. The carbon of the hydroxymethyl group (-CH₂OH) would resonate around 60-70 ppm. The sp³-hybridized carbons of the cyclopentene ring would appear at higher fields (further upfield), generally between 20 and 40 ppm. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 1 | ~140 |

| C 2 | ~129 |

| C 3 | ~33 |

| C 4 | ~23 |

| C 5 | ~31 |

| -C H₂OH | ~65 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions. chemicalbook.comnih.gov

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For this compound, a COSY spectrum would show cross-peaks connecting the vinylic proton (H2) to the allylic protons (H5), and would also map out the entire network of couplings among the aliphatic protons on C3, C4, and C5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. libretexts.org It is invaluable for assigning the resonances in the ¹H and ¹³C spectra definitively. For instance, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~65 ppm, confirming their assignment as the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). researchgate.net It is critical for piecing together the molecular skeleton. Key HMBC correlations for this compound would include signals from the hydroxymethyl protons (-CH₂OH) to the quaternary olefinic carbon C1 and the vinylic carbon C2, confirming the substituent's position on the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In derivatives of this compound, NOESY can help establish the relative orientation of substituents on the ring.

Beyond static structure elucidation, NMR can probe dynamic molecular behaviors.

Dynamic NMR (DNMR): Variable-temperature NMR studies can be employed to investigate conformational dynamics, such as ring-puckering in the cyclopentene moiety or restricted rotation around single bonds. scirp.orgresearchgate.net If a dynamic process is occurring at a rate comparable to the NMR timescale, changes in the spectra, such as peak broadening or coalescence, can be observed as the temperature is varied. mdpi.com From these changes, thermodynamic activation parameters for the process can be calculated.

Chiral Discrimination: this compound is achiral. However, if a chiral derivative were synthesized, NMR could be used to distinguish between the enantiomers. This is typically achieved by adding a chiral solvating agent or a chiral lanthanide shift reagent to the NMR sample. ucl.ac.uk These agents interact differently with each enantiomer, causing their corresponding signals in the NMR spectrum to be chemically shifted to different frequencies, allowing for the determination of enantiomeric excess.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). measurlabs.com This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. rsc.org For this compound (C₆H₁₀O), low-resolution MS might not distinguish it from an isomer like cyclohexanone, as both have a nominal mass of 98. However, HRMS can easily differentiate them based on their precise masses. acs.org

The calculated exact mass for the [M+H]⁺ ion of this compound is a critical piece of data for confirming its identity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₁₀O | 98.07316 |

| [M+H]⁺ | C₆H₁₁O⁺ | 99.08099 |

| [M+Na]⁺ | C₆H₁₀ONa⁺ | 121.06294 |

Note: The calculated exact masses are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ²³Na). acs.orgrsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.orgnationalmaglab.org In the analysis of this compound and its derivatives, MS/MS provides critical information about the molecule's fragmentation pathways, which are indicative of its underlying structure.

The initial step in MS/MS is the ionization of the sample molecules, followed by the selection of a specific ion, known as the precursor ion, by the first mass spectrometer (MS1). wikipedia.org These selected ions are then subjected to fragmentation through processes like collision-induced dissociation (CID), where they collide with neutral gas molecules. wikipedia.org The resulting fragment ions, or product ions, are then analyzed by a second mass spectrometer (MS2). wikipedia.org

For allylic alcohols such as this compound, characteristic fragmentation patterns are observed. openochem.orglibretexts.org Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of a water molecule). openochem.orglibretexts.org

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org For this compound, this would involve cleavage of the bond between the ring and the methanol (B129727) group or a bond within the cyclopentene ring itself.

Dehydration: The elimination of a water molecule (mass loss of 18 amu) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.org

Allylic Cleavage: The presence of a double bond in the cyclopentene ring allows for allylic cleavage, resulting in a resonance-stabilized allylic cation, which is a particularly stable fragment. whitman.edu

Retro-Diels-Alder Reaction: Cyclic alkenes can also undergo a retro-Diels-Alder fragmentation, which would break the cyclopentene ring into smaller, predictable fragments. creative-proteomics.com

The analysis of the m/z (mass-to-charge ratio) values of these product ions allows for the reconstruction of the original molecule's structure. For instance, the elucidation of fragmentation pathways of trimethylsilyl (B98337) (TMS) derivatives of isomeric allylic alcohols has been shown to be highly dependent on the position and configuration of double bonds, enabling the differentiation of individual isomers. nih.gov

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ions (m/z) | Structural Inference |

| 98 (M+) | Dehydration | 80 ([M-H₂O]⁺) | Loss of water molecule |

| 98 (M+) | α-Cleavage | 67 ([C₅H₇]⁺) | Loss of CH₂OH group |

| 98 (M+) | Ring Cleavage | Various | Cyclopentene ring structure |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediate Identification

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. researchgate.net This characteristic makes ESI-MS an invaluable tool for identifying and characterizing transient and highly reactive intermediates in chemical reactions. nih.govrsc.org

In the context of reactions involving this compound, such as oxidation or isomerization, ESI-MS can be used to monitor the reaction progress and detect key intermediates. mdpi.comresearchgate.net For example, in the oxidation of allylic alcohols to α,β-unsaturated ketones, ESI-MS has been instrumental in establishing the involvement of a gem-diol intermediate. nih.gov The ability to detect these short-lived species provides direct evidence for proposed reaction mechanisms.

The process involves introducing a solution of the reaction mixture directly into the ESI source. The high voltage applied to the capillary creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analytes, including any reaction intermediates present in the solution. researchgate.net These ions are then analyzed by the mass spectrometer.

ESI-MS has been successfully employed to study a variety of reactions, including:

Palladium-catalyzed photochemical reactions. nih.gov

The catalytic cycle of methanol oxidation. nih.gov

Organocatalytic C-N bond coupling reactions. nih.gov

Rhodium-catalyzed redox isomerization of allylic alcohols. mdpi.com

By coupling ESI-MS with techniques like tandem mass spectrometry (MS/MS), further structural information about the detected intermediates can be obtained through their fragmentation patterns. nih.gov

Table 2: Application of ESI-MS in Studying Reactions of Allylic Alcohols

| Reaction Type | Detected Intermediates | Significance |

| Oxidation | gem-diol intermediates | Provides mechanistic insight into the oxidation pathway. nih.gov |

| Isomerization | Metal-alkoxide complexes | Elucidates the role of the catalyst in the reaction. |

| Coupling Reactions | Organometallic adducts | Confirms the formation of key C-C or C-heteroatom bonds. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." For this compound, key IR absorption bands would include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C=C Stretch: A band around 1650 cm⁻¹ indicating the presence of the cyclopentene double bond.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponding to the carbon-oxygen single bond of the primary alcohol.

=C-H Stretch: A band typically above 3000 cm⁻¹ for the C-H bonds on the double bond.

C-H Stretch (aliphatic): Bands just below 3000 cm⁻¹ for the C-H bonds of the saturated part of the ring and the methanol group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of a molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C=C stretch of the cyclopentene ring would be expected to show a strong Raman signal.

Conformational Analysis: The cyclopentene ring is not planar and can exist in different conformations, primarily the "envelope" or "twisted" forms. researchgate.netrsc.org Vibrational spectroscopy can distinguish between these conformers as they give rise to slightly different vibrational frequencies. Studies on cyclopentene and its derivatives have shown that the ring-puckering and ring-twisting motions can be observed in the far-infrared and Raman spectra, providing detailed information about the potential energy surface and the relative stability of different conformers. researchgate.netrsc.org For substituted cyclopentenes, the position of the substituent (axial vs. equatorial) can also influence the vibrational spectra. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C=C | Stretching | ~1650 | Strong |

| C-O | Stretching | 1000-1200 | Moderate |

| =C-H | Stretching | >3000 | Moderate |

| C-H (sp³) | Stretching | <3000 | Moderate |

| Ring Puckering | Puckering | 60-130 | 70-180 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment of Chiral Derivatives

When this compound is derivatized to create a chiral center, or if chiral derivatives are synthesized, chiroptical spectroscopy becomes a crucial tool for determining the absolute configuration (the specific three-dimensional arrangement of atoms) of the molecule. mdpi.comnih.gov Electronic Circular Dichroism (ECD) is a prominent chiroptical technique.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A non-racemic chiral sample will absorb one polarization more than the other, resulting in a positive or negative ECD signal at specific wavelengths. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

For chiral derivatives of this compound, the chromophores within the molecule (such as the C=C double bond and any aromatic groups introduced during derivatization) will give rise to characteristic ECD signals. The sign and intensity of these signals are directly related to the spatial arrangement of the atoms around the chiral center.

The absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for the different possible enantiomers using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org A good match between the experimental and calculated spectrum for a particular enantiomer allows for the confident assignment of its absolute configuration.

The exciton (B1674681) chirality method is a powerful approach within ECD for determining the absolute configuration of molecules containing two or more interacting chromophores. cdnsciencepub.comnih.gov The sign of the resulting "exciton couplet" in the ECD spectrum can be directly related to the helicity of the interacting chromophores, and thus to the absolute configuration of the molecule. nih.gov For example, converting a chiral allylic alcohol into a p-bromobenzoate derivative introduces a strong chromophore that can interact with the C=C double bond, often leading to a predictable exciton couplet that can be used to assign the absolute stereochemistry. cdnsciencepub.com

Table 4: Principles of Chiroptical Spectroscopy for Chiral Derivatives

| Technique | Principle | Information Obtained | Application to Chiral Derivatives |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | Absolute configuration, conformational analysis. | Comparison of experimental and calculated spectra to assign stereochemistry. researchgate.netrsc.org |

| Optical Rotatory Dispersion (ORD) | Wavelength dependence of optical rotation. | Absolute configuration. | Complements ECD data for confident stereochemical assignment. rsc.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration of all chiral molecules. mdpi.com | Provides detailed stereochemical information from vibrational transitions. |

Applications of 1 Cyclopentene 1 Methanol As a Synthetic Building Block

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The strategic importance of 1-cyclopentene-1-methanol and its derivatives lies in their utility as intermediates for synthesizing more intricate molecules. ontosight.aiontosight.ai The cyclopentene (B43876) core is a common motif in a variety of natural products and biologically active compounds. The presence of both a double bond and a primary alcohol in this compound provides two reactive centers that can be selectively manipulated. This dual functionality allows for the stepwise or simultaneous introduction of various functional groups and the construction of new ring systems. For instance, the double bond can undergo addition reactions, while the hydroxyl group can be oxidized or converted to other functional groups, paving the way for the assembly of highly substituted cyclopentane (B165970) and cyclopentene derivatives.

Role in the Total Synthesis of Natural Products with Cyclopentenoid Skeletons

Cyclopentene and cyclopentane frameworks are central to numerous natural products. researchgate.net Consequently, the development of synthetic routes to these structures is of significant interest. This compound and related compounds are key starting materials in the total synthesis of natural products containing a cyclopentenoid skeleton. These syntheses often involve intricate reaction cascades that build upon the cyclopentene core to assemble complex polycyclic systems. For example, the cyclopentane ring is a characteristic feature of many Cephalotaxus alkaloids, and synthetic strategies have been devised to construct this ring system as a pivotal step in their total synthesis. beilstein-journals.org

Precursor in the Synthesis of Biologically Active Compounds

The cyclopentene scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules. This compound and its analogs serve as crucial precursors for the synthesis of a variety of these compounds. ontosight.ai

Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are a significant class of antiviral and antitumor agents. researchgate.net The increased metabolic stability of the carbocyclic ring compared to the glycosidic bond of natural nucleosides makes these analogs promising therapeutic candidates. researchgate.net

A key intermediate in the synthesis of many carbocyclic nucleosides is cis-4-amino-2-cyclopentene-1-methanol. researchgate.netnih.gov This compound, which can be synthesized from cyclopentadiene (B3395910), provides a versatile scaffold for the attachment of various nucleobases. researchgate.net For example, it is a crucial precursor for the synthesis of Carbovir, an anti-HIV agent. researchgate.net The development of efficient synthetic routes to enantiomerically pure cyclopentene-based building blocks is therefore a major focus in the field. colab.ws

| Key Intermediate | Target Nucleoside Analogue Class | Therapeutic Area |

| cis-4-Amino-2-cyclopentene-1-methanol | Carbocyclic nucleosides | Antiviral (e.g., HIV) researchgate.net |

| This compound derivatives | Carbocyclic nucleoside precursors | Antiviral, Antitumor datapdf.com |

This table summarizes key cyclopentene-based intermediates and their application in the synthesis of therapeutic nucleoside analogues.

The synthesis of these nucleoside analogs often involves the coupling of a cyclopentene derivative with a purine (B94841) or pyrimidine (B1678525) base. google.com Researchers have developed various strategies to achieve this, including palladium-catalyzed reactions that allow for the chemo- and regioselective formation of the desired carbocyclic nucleosides under neutral conditions. researchgate.net The phosphoramidate (B1195095) ProTide technology has also been applied to convert inactive nucleoside analogs into potent antiviral agents. acs.org

Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects, and their synthesis has been a long-standing challenge in organic chemistry. tandfonline.com Many synthetic approaches to prostaglandins and their analogs utilize cyclopentane or cyclopentene derivatives as key intermediates. researchgate.net

While not a direct precursor in the most common prostaglandin (B15479496) syntheses, the structural motif of this compound is closely related to key intermediates. For instance, the Corey lactone, a cornerstone of prostaglandin synthesis, is a bicyclic compound containing a cyclopentane ring and a lactone, which is ultimately derived from a functionalized cyclopentene. nih.gov The synthesis of various prostaglandin analogs often involves the construction of a cyclopentenone ring, which can be derived from cyclopentane precursors. tandfonline.com The development of new synthetic methodologies, including transition metal-mediated reactions, has expanded the toolbox for constructing these complex molecules. researchgate.net For example, a rhodium-catalyzed asymmetric coupling reaction has been used to create cyclopentyl intermediates with three contiguous stereocenters, providing a route to Prostaglandin F2α and its analogs. acs.org

Chiral aminocyclopentene derivatives are valuable building blocks for the synthesis of a wide range of biologically active compounds, including pharmaceuticals. biosynth.comcymitquimica.comcymitquimica.com (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride is a commercially available reagent that serves as a versatile scaffold for producing a variety of research chemicals and as an intermediate in the synthesis of complex molecules. biosynth.comcymitquimica.com

The synthesis of these chiral derivatives often relies on stereoselective reactions. For example, Pd(0)-catalyzed Mizoroki-Heck reactions of protected aminocyclopentenes can afford functionalized cyclopentenes with high yields and stereoselectivities. datapdf.comacs.org These products can then be converted into valuable chiral building blocks like cyclic γ-amino acids and carbocyclic nucleoside precursors. datapdf.com Desymmetrization of prochiral cyclopentene-1,3-diones through organocatalytic methods is another powerful strategy to access enantioenriched chiral cyclopentenyl amines. researchgate.net

| Chiral Building Block | Synthetic Method | Resulting Product Class |

| (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride | Various | Complex molecules, fine chemicals biosynth.comcymitquimica.com |

| Protected aminocyclopentenes | Pd(0)-catalyzed Mizoroki-Heck reaction | Functionalized cyclopentenes, cyclic γ-amino acids datapdf.comacs.org |

| Prochiral cyclopentene-1,3-diones | Organocatalytic desymmetrization | Enantioenriched chiral cyclopentenyl amines researchgate.net |

This table highlights different chiral cyclopentene-based starting materials and the synthetic methods used to generate valuable chiral products.

Contribution to Prostaglandin Synthesis (referencing related compounds)

Utilization in Material Science: Oligomer and Polymer Chemistry Precursors